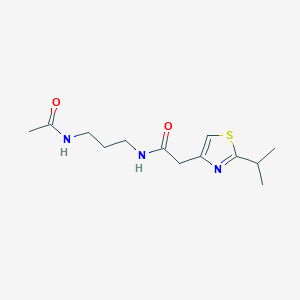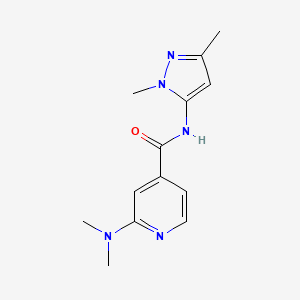
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide, also known as DMAQ, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMAQ is a small molecule that exhibits potent biological activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is being investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is being used as a tool to study the structure and function of proteins and enzymes. In pharmacology, N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is being studied for its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been shown to inhibit the activity of several kinases, including protein kinase C and casein kinase 2, as well as the activity of the proteasome, a cellular complex involved in protein degradation. N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activity. In vitro studies have demonstrated that N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is its potent biological activity, which makes it a valuable tool for studying various cellular processes and potential drug targets. N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is also relatively easy to synthesize, and the compound can be obtained in high yield and purity. However, one of the limitations of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is its potential toxicity and side effects, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide. One area of interest is the development of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. Another area of interest is the investigation of the mechanism of action of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide, which could provide insights into the cellular processes and potential drug targets involved in various diseases. Finally, future research could focus on the synthesis of novel derivatives of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide with improved potency and selectivity for specific targets.
Synthesis Methods
The synthesis of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide involves the reaction of 2-amino-3-cyanopyridine with dimethylacetamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and reduction, to yield the final product. The synthesis of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is a straightforward and efficient process, and the compound can be obtained in high yield and purity.
properties
IUPAC Name |
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)12(16)8-10-7-9-5-3-4-6-11(9)14-13(10)17/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPJVZQWUGJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)


![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)


![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

